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Compound of Interest

Compound Name: PYR14-TFSI

Cat. No.: B1250298 Get Quote

This guide provides a comprehensive overview of the synthesis and purification protocols for N-

butyl-N-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide (PYR14-TFSI), a room-

temperature ionic liquid (RTIL) with significant applications in electrochemical energy storage.

[1][2] The synthesis is typically a two-step process involving the formation of a pyrrolidinium

halide precursor followed by an anion metathesis reaction.

Synthesis Workflow
The overall process for synthesizing and purifying PYR14-TFSI is illustrated in the following

workflow diagram.
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Synthesis and Purification Workflow for PYR14-TFSI.

Experimental Protocols
Step 1: Synthesis of N-butyl-N-methylpyrrolidinium
Bromide ([Pyrr14]Br)
This initial step involves a quaternization reaction to form the pyrrolidinium cation.

Methodology:

Under an inert atmosphere, dissolve N-methylpyrrolidine in acetonitrile in a round-bottom

flask.[3]

Cool the solution in an ice-water bath while stirring.[3]
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Slowly add 1-bromobutane dropwise to the cooled solution.[3]

After the addition is complete, allow the reaction to proceed for a specified time.

The product, a white solid, is then collected by filtration.[3]

The solid is washed with a mixture of acetone and diethyl ether.[3]

Finally, the product is dried under vacuum to yield N-butyl-N-methylpyrrolidinium bromide.[3]

Reactant/Solvent Molar Ratio Purity

N-methylpyrrolidine 1 99%

1-bromobutane 1 98%

Acetonitrile - -

Table 1: Reactants for the synthesis of [Pyrr14]Br.[3]

A typical yield for this precursor synthesis is approximately 98%.[3]

Step 2: Synthesis of N-butyl-N-methylpyrrolidinium
Bis(trifluoromethanesulfonyl)imide ([Pyrr14][TFSI])
This step involves an anion exchange reaction (metathesis) where the bromide anion of the

precursor is replaced by the TFSI anion.

Methodology:

Dissolve the previously synthesized [Pyrr14]Br in dichloromethane.[3]

In a separate flask, prepare a solution of lithium bis{(trifluoromethyl)sulfonyl}imide (LiTFSI) in

distilled water.[3]

Combine the two solutions in a round-bottom flask and stir vigorously for several hours.[3]

After the reaction, allow the mixture to separate into two phases: an organic phase

containing the desired PYR14-TFSI and an aqueous phase containing lithium bromide.
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Separate the organic layer.

Reactant/Solvent Molar Ratio Notes

[Pyrr14]Br 1 -

Lithium TFSI 1.06
A slight excess of LiTFSI is

used.[3]

Dichloromethane - -

Distilled Water - -

Table 2: Reactants for the anion metathesis reaction.

The yield for this anion exchange step is typically around 85%.[4][5]

Purification Protocol
Thorough purification is crucial to remove unreacted starting materials, byproducts, and

residual solvents, which can significantly impact the electrochemical properties of the ionic

liquid.

Methodology:

Wash the collected organic phase from the metathesis reaction multiple times with deionized

water to remove any remaining lithium bromide and excess LiTFSI.

Dry the washed organic phase over anhydrous magnesium sulfate.

Filter the solution to remove the drying agent.

Remove the dichloromethane solvent using a rotary evaporator.

For further purification and removal of colored impurities, the ionic liquid can be treated with

activated carbon and aluminum oxide.[4][5][6] The typical ratio used is 5:1 (%wt) of PYR14-
TFSI to activated carbon and 2:1 (%wt) of PYR14-TFSI to aluminum oxide.[4][5]
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The final product is dried under high vacuum at an elevated temperature (e.g., 120 °C) for at

least 24 hours to remove any volatile impurities and residual water.[5]

Purification Step Reagent/Material Purpose

Washing Deionized Water
Removal of inorganic salts

(LiBr, excess LiTFSI)

Drying Anhydrous Magnesium Sulfate
Removal of residual water from

the organic phase

Decolorization Activated Carbon
Removal of colored

impurities[6]

Adsorption Aluminum Oxide Removal of various impurities

Final Drying
High Vacuum at Elevated

Temperature

Removal of volatile solvents

and water

Table 3: Purification steps and reagents.

Quantitative Data Summary
Parameter

Step 1: Precursor
Synthesis

Step 2: Anion
Metathesis

Overall

Typical Yield 98%[3] 85%[4][5] ~72% (calculated)[5]

Purity >99% for [Pyrr14]Br
>99.5% for PYR14-

TFSI
-

Table 4: Summary of reaction yields and product purity.

This detailed guide provides researchers and scientists with a comprehensive protocol for the

synthesis and purification of high-purity PYR14-TFSI, essential for advancing research and

development in areas such as electrochemical energy storage and organic synthesis.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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